molecular formula C9H9ClO2 B8662378 2-Chloro-6-ethylbenzoic acid CAS No. 343850-75-9

2-Chloro-6-ethylbenzoic acid

Cat. No. B8662378
M. Wt: 184.62 g/mol
InChI Key: UTNCXIJOTLHWMN-UHFFFAOYSA-N
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Patent
US06380387B1

Procedure details

To a room temperature suspension of 2-chloro-6-ethylbenzaldehyde (13.5 mmol, 2.27 g) in acetonitrile (25 mL) was added a solution of monobasic sodium phosphate (3.4 mmol, 0.465 g) in water (7.5 mL) followed by hydrogen peroxide (1.8 mL, 30%). Then, a solution of sodium chlorite (23.7 mmol, 2.15 g) in water (20 mL) was added dropwise at 0° C. while maintaining the temperature below 3° C. After addition, the yellow suspension was stirred for 15 h at 0° C. to room temperature. At this time TLC analysis of the mixture indicated the absence of starting material. Then, a solution of sodium bisulfite (20.5 mmol, 2.8 g) in water (10 mL) was added dropwise at 0° C. until the yellow color disappeared (KI-paper positive). Cooling is essential to control the exothermic reaction. After 1 h, the solvent was removed under vacuum. The neutral impurities were extracted with diethyl ether (200 mL). Then, the basic aqueous solution was neutralized with 10% HCl to pH ˜1. The precipitated white solid was collected by filtration and dried at in air to afford 2.415 g (97% yield) of 2-chloro-6-ethylbenzoic acid as an amorphous white solid. EI-HRMS m/e calcd for C9H9ClO2 (M+) 184.0291, found 184.0295.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.465 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
2.15 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:3]=1[CH:4]=[O:5].P([O-])([O-])([O-])=[O:13].[Na+].[Na+].[Na+].OO.Cl([O-])=O.[Na+].S(=O)(O)[O-].[Na+]>C(#N)C.O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:3]=1[C:4]([OH:13])=[O:5] |f:1.2.3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.465 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
2.15 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2.8 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the yellow suspension was stirred for 15 h at 0° C. to room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 3° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The neutral impurities were extracted with diethyl ether (200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at in air

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.415 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 384.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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